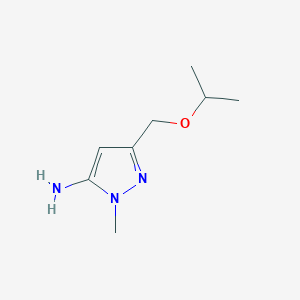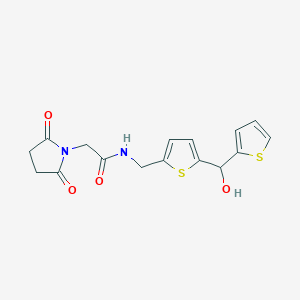
3-(isopropoxymethyl)-1-methyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(isopropoxymethyl)-1-methyl-1H-pyrazol-5-amine, also known as IPMPA, is a chemical compound that has been studied for its potential use in scientific research. It is a pyrazole derivative that has shown promising results in various studies, making it a topic of interest for many researchers.
Wirkmechanismus
3-(isopropoxymethyl)-1-methyl-1H-pyrazol-5-amine acts as a positive allosteric modulator of the GABA(A) receptor. This means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where GABA binds. This results in an increase in the inhibitory effects of GABA, which can have a calming effect on neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to enhance the activity of the GABA(A) receptor in a dose-dependent manner. This can lead to increased inhibitory effects on neuronal activity, which can have a calming effect on the brain. This compound has also been found to have anxiolytic effects, which can reduce anxiety in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(isopropoxymethyl)-1-methyl-1H-pyrazol-5-amine in lab experiments is its ability to enhance the activity of the GABA(A) receptor. This can be useful for studying the role of this receptor in various physiological processes. However, one limitation of using this compound is that it can have off-target effects on other receptors, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 3-(isopropoxymethyl)-1-methyl-1H-pyrazol-5-amine. One area of interest is in the development of more selective compounds that target the GABA(A) receptor. This could help to reduce off-target effects and improve the specificity of the compound. Another area of interest is in the use of this compound in studying the role of the GABA(A) receptor in various neurological disorders, such as anxiety and epilepsy. Finally, there is potential for the development of this compound-based therapies for these disorders, although more research is needed to determine the safety and efficacy of such treatments.
Conclusion:
This compound is a compound that has shown promise in scientific research, particularly in the field of neuroscience. Its ability to enhance the activity of the GABA(A) receptor makes it a useful tool for studying the role of this receptor in various physiological processes. However, more research is needed to fully understand the potential of this compound and to develop more selective compounds that target the GABA(A) receptor.
Synthesemethoden
The synthesis of 3-(isopropoxymethyl)-1-methyl-1H-pyrazol-5-amine involves the reaction of 2-(chloromethyl)-1-methyl-1H-pyrazol-5-amine with isopropyl alcohol. The reaction is catalyzed by potassium carbonate and occurs at room temperature. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(isopropoxymethyl)-1-methyl-1H-pyrazol-5-amine has been studied for its potential use in various scientific research areas. One of the main applications of this compound is in the field of neuroscience. It has been shown to have an effect on the GABA(A) receptor, which is involved in the regulation of neuronal activity. This compound has been found to enhance the activity of the GABA(A) receptor, making it a potential tool for studying the role of this receptor in the brain.
Eigenschaften
IUPAC Name |
2-methyl-5-(propan-2-yloxymethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-6(2)12-5-7-4-8(9)11(3)10-7/h4,6H,5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQCKNMHCIDADI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C(=C1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide](/img/structure/B2597155.png)
![N-((4-cyclohexylthiazol-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2597157.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2597161.png)
![(E)-4-(Dimethylamino)-N-[2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-enamide](/img/structure/B2597162.png)

![3-(2,2-dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2597164.png)
![3-oxo-2-phenyl-5-propyl-N-(m-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2597167.png)
![(2E)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-(4-methoxyphenyl)-3-oxopropanal](/img/structure/B2597168.png)
![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2597171.png)

